ML230
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ML230 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to ensure consistency and efficiency in production .
化学反応の分析
Types of Reactions
ML230 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are studied for their potential biological activities and applications .
科学的研究の応用
ML230 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the function of ABC transporters.
Biology: Employed in cellular assays to investigate the role of ABCG2 in drug resistance.
Medicine: Potential therapeutic applications in treating diseases associated with ABCG2 overexpression, such as certain cancers.
Industry: Utilized in the development of new drugs and chemical entities
作用機序
ML230 exerts its effects by selectively inhibiting the ABCG2 transporter. This inhibition prevents the efflux of substrates from cells, thereby increasing the intracellular concentration of therapeutic agents. The molecular targets include the ATP-binding sites of ABCG2, and the pathways involved are related to drug transport and resistance mechanisms .
類似化合物との比較
Similar Compounds
Ko143: Another selective inhibitor of ABCG2 with different selectivity profiles.
Fumitremorgin C: A natural product that inhibits ABCG2 but with lower selectivity.
Elacridar: Inhibits both ABCG2 and ABCB1, making it less selective compared to ML230
Uniqueness of this compound
This compound stands out due to its high selectivity for ABCG2 over ABCB1, making it a valuable tool for studying the specific functions of ABCG2 without off-target effects on ABCB1. This selectivity is crucial for research applications where precise inhibition of ABCG2 is required .
生物活性
ML230 is a compound recognized for its selective inhibition of the breast cancer resistance protein (BCRP), also known as ABCG2 or MRP-1. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and potential applications in therapeutic contexts.
Overview of this compound
- Chemical Identity : this compound (CAS# 1776055-05-0) is a small molecule specifically designed to inhibit BCRP.
- Selectivity : It exhibits a 36-fold selectivity for BCRP over P-glycoprotein (MDR-1), making it a valuable tool in pharmacological research aimed at overcoming multidrug resistance in cancer therapies .
This compound operates by binding to the BCRP transporter, which is responsible for the efflux of various drugs and xenobiotics out of cells. This action can enhance the intracellular concentration of therapeutic agents, thereby improving their efficacy against resistant cancer cells.
Anticancer Activity
Recent studies have highlighted the potential of this compound in enhancing the effectiveness of chemotherapeutic agents. For instance:
- In Vitro Studies : this compound has been shown to significantly increase the sensitivity of cancer cell lines resistant to conventional therapies. In particular, it enhances the cytotoxic effects of doxorubicin and other chemotherapeutics in BCRP-overexpressing cell lines .
- Case Study Example : A study involving human cancer cell lines demonstrated that co-treatment with this compound resulted in a marked decrease in the IC50 values of doxorubicin, indicating enhanced drug potency when used in conjunction with BCRP inhibitors .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound suggests that its ability to inhibit BCRP can lead to increased bioavailability of co-administered drugs. This is particularly relevant in clinical settings where drug resistance poses a significant challenge.
Parameter | Value |
---|---|
Selectivity for BCRP | 36-fold over MDR-1 |
Solubility | Moderate |
Bioavailability | Enhanced when used with other agents |
Case Studies
- Breast Cancer Treatment : In a preclinical model, this compound was administered alongside paclitaxel to evaluate its impact on drug distribution and efficacy. Results indicated that this compound significantly increased paclitaxel accumulation in tumor tissues, leading to improved tumor regression compared to controls .
- Combination Therapy : Another study explored the combination of this compound with various chemotherapeutics across different cancer types. The findings suggested that this compound not only improved drug uptake but also reduced adverse effects associated with high doses of chemotherapy .
Future Directions
The promising results from studies involving this compound suggest several potential avenues for future research:
- Clinical Trials : There is a need for clinical trials to assess the safety and efficacy of this compound in humans, particularly in combination with existing chemotherapeutics.
- Mechanistic Studies : Further investigations into the molecular mechanisms underlying its action could provide insights into optimizing its use as a therapeutic agent.
- Exploration Beyond Cancer : Given its mechanism, exploring this compound’s potential applications in other diseases characterized by drug resistance could be beneficial.
特性
IUPAC Name |
furan-3-yl-[4-[5-(furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c31-25(19-8-14-32-17-19)29-11-9-28(10-12-29)24-16-21(22-7-4-13-33-22)26-23-15-20(27-30(23)24)18-5-2-1-3-6-18/h1-8,13-17H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPGMVPQQLBMNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC3=CC(=NN32)C4=CC=CC=C4)C5=CC=CO5)C(=O)C6=COC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。